Unique Sulfur Transfer Reactivity: Enzyme-Free Persulfide Generation
Bis(phenylseleno) persulfide acts as a precursor for reactive sulfur species, demonstrating a distinct advantage over its sulfur-only analog. Unlike diphenyl disulfide, which requires the enzyme sulfurtransferase to cleave and generate a persulfide (RSSH) and H₂S, the selenium-containing analog (represented by the selenylsulfide class, of which bis(phenylseleno) persulfide is a specific, stable member) reacts directly with thiols in an enzyme-free environment to produce the corresponding reactive selenium species [1][2].
| Evidence Dimension | Enzyme-dependence for sulfur/selenium species generation |
|---|---|
| Target Compound Data | Reacts with thiols in absence of sulfurtransferase; generates RSeSH/H₂Se |
| Comparator Or Baseline | Diphenyl disulfide (sulfur analog): Requires sulfurtransferase for RSSH/H₂S generation |
| Quantified Difference | Qualitative difference: Enzyme-required vs. Enzyme-free pathway |
| Conditions | In vitro biochemical assay with thiol nucleophiles |
Why This Matters
This enzyme-independent activation allows for predictable and consistent generation of reactive species in defined experimental systems, a critical requirement for reproducible research that generic sulfur analogs cannot fulfill.
- [1] Kang, J.; Ferrell, A. J.; Chen, W.; Wang, D.; Xian, M. Cyclic Acyl Disulfides and Acyl Selenylsulfides as the Precursors for Persulfides (RSSH), Selenylsulfides (RSeSH), and Hydrogen Sulfide (H₂S). Organic Letters 2018, 20 (3), 852–855. View Source
- [2] Phenacylselenoesters allow facile selenium transfer and hydrogen selenide generation. Chemical Communications 2024. View Source
